molecular formula C11H18FNO4 B6361203 (3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid CAS No. 1903422-62-7

(3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid

Cat. No.: B6361203
CAS No.: 1903422-62-7
M. Wt: 247.26 g/mol
InChI Key: VAXFBQGBIHPZCF-HTQZYQBOSA-N
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Description

(3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid typically involves the fluorination of a piperidine precursor followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of (3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid involves its interaction with biological targets, often through the formation of hydrogen bonds and hydrophobic interactions. The fluorine atom can enhance binding affinity by participating in unique interactions with proteins and enzymes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid: Another piperidine derivative with different functional groups.

    5-fluoro-2,3,4-trihydroxypentanoic acid: A fluorinated compound with a different backbone structure.

Uniqueness

(3S,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a Boc protecting group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXFBQGBIHPZCF-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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